Melamine
Description
Melamine (C₃H₆N₆), a heterocyclic triazine compound, is synthesized via urea decomposition under high-temperature, high-pressure conditions . Its crystalline structure and nitrogen-rich composition (66% nitrogen by mass) make it valuable in industrial applications, particularly in producing this compound-formaldehyde (MF) resins, which are used in laminates, adhesives, and flame-retardant materials . This compound’s thermal stability (decomposes at ~350°C) and chemical resistance underpin its use in kitchenware, countertops, and electrical components . However, its misuse in food adulteration (to artificially inflate protein content via nitrogen analysis) has led to severe health crises, including renal failure in humans and animals .
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6, Array | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MELAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25778-04-5, Array | |
| Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25778-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020802 | |
| Record name | Melamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Melamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Melamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MELAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MELAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MELAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Melamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MELAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MELAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MELAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MELAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MELAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MELAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |
CAS No. |
108-78-1, 5432-64-4 | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Melamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MELAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Melamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MELAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Melamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MELAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |
| Record name | MELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MELAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Melamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MELAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Melamine is typically synthesized from urea through a series of chemical reactions. The process involves the following steps:
Heating Urea: Urea is heated to produce ammonia and isocyanic acid.
Formation of Cyanuric Acid: The isocyanic acid molecules undergo self-condensation to form cyanuric acid.
Conversion to this compound: Cyanuric acid is further heated and transformed into this compound.
Industrial Production Methods: In industrial settings, this compound is produced using high-pressure and high-temperature conditions. The process involves the catalytic decomposition of urea in the presence of ammonia. The reaction is carried out in a fluidized bed reactor, where urea is decomposed to form this compound, carbon dioxide, and ammonia. The this compound is then separated and purified through crystallization .
Chemical Reactions Analysis
Polymerization with Formaldehyde
Melamine primarily reacts with formaldehyde to form thermosetting resins through a two-stage process:
Methylolation Reaction
-
Stoichiometry : 1:3 molar ratio (this compound:formaldehyde) under alkaline conditions generates hexamethylol this compound
-
Mechanism :
-
Key intermediates : Mono- to hexamethylol derivatives form depending on pH and temperature
Condensation Reaction
-
Crosslinking : Methylol groups undergo condensation to form:
Thermal Analysis Data (DSC/TGA) :
| Parameter | Stage 1 (140–160°C) | Stage 2 (>160°C) |
|---|---|---|
| Dominant Process | Demethylolation | Crosslinking |
| Activation Energy | 85 kJ/mol | 120 kJ/mol |
| Mass Loss (% of total) | 12–15% | 8–10% |
Thermal Decomposition Pathways
This compound-formaldehyde (MF) resins demonstrate complex degradation behavior:
Controlled Depolymerization
-
NH3_33-mediated decomposition :
Pyrolytic Degradation
-
Temperature-dependent phases :
-
Arrhenius activation energy for this compound release: 120 kJ/mol
-
Formaldehyde emission peaks at 160°C (reverse demethylolation)
Structural Stability Factors
The resin's chemical stability correlates with crosslink types:
| Bridge Type | Hydrolytic Stability | Thermal Limit | Acid Resistance |
|---|---|---|---|
| Methylene (-CH-) | High | 350°C | Moderate |
| Ether (-CH-O-) | Low | 160°C | Poor |
-
Ether bridges show 106 ppm (C-O-C) vs. methylene at 48 ppm (C-CH-C)
-
High ether content correlates with 23% higher this compound migration in 3% acetic acid
Reaction Monitoring Techniques
Advanced characterization methods validate reaction mechanisms:
Scientific Research Applications
Melamine-Formaldehyde Resins
This compound-formaldehyde resins are one of the most significant applications of this compound. These thermosetting plastics are utilized in:
- Laminates : Used for flooring and countertops due to their durability and resistance to heat and chemicals.
- Adhesives : Employed in woodworking and construction for bonding materials.
- Coatings : Applied as protective finishes on various surfaces.
| Application Type | Description | Properties |
|---|---|---|
| Laminates | Flooring, countertops | Durable, heat-resistant |
| Adhesives | Wood bonding | Strong bonding capabilities |
| Coatings | Protective finishes | Chemical resistance |
Fertilizers
This compound is also utilized in the agricultural sector as a nitrogen source in fertilizers. It enhances the nitrogen content of soil, promoting plant growth. However, its use is controversial due to potential toxicity in certain conditions .
Health and Environmental Concerns
While this compound has beneficial applications, research has shown it can also pose health risks. Studies indicate that exposure to this compound can lead to kidney damage and stone formation due to its interaction with calcium-sensing receptors in kidney cells . This has raised concerns regarding its presence in food products and consumer goods.
Case Study: this compound Contamination in Food Products
A notable incident occurred in 2008 when this compound was found in infant formula in China, leading to widespread health issues among children. The contamination resulted from the adulteration of milk products to artificially inflate protein content. This case highlighted the need for stringent regulations regarding this compound use in food products.
Neurotoxicity Research
Recent studies have explored the neurotoxic effects of this compound, particularly its impact on cognitive functions. Research indicates that this compound exposure can disrupt central nervous system functions, leading to cognitive impairments .
Experimental Findings
In animal studies, young rats exposed to this compound exhibited decreased synaptic transmissions and impaired memory functions compared to control groups . This suggests that age-related sensitivity to this compound's effects warrants further investigation.
Emerging Research Directions
Ongoing research aims to better understand the mechanisms through which this compound affects biological systems. Potential areas of focus include:
- Development of safer alternatives for industrial applications.
- Exploration of this compound's role in drug development for kidney diseases.
- Investigation into long-term exposure effects on human health.
Mechanism of Action
Melamine exerts its effects primarily through its high nitrogen content. When exposed to heat, this compound degrades and releases nitrogen gas. This nitrogen gas displaces oxygen in the surrounding environment, thereby preventing combustion. This property makes this compound an effective flame retardant .
Comparison with Similar Compounds
Cyanuric Acid
- Structure : A trihydroxy triazine isomer (C₃H₃N₃O₃).
- Properties : Lower water solubility (2.0 g/L vs. This compound’s 3.6 g/L) and higher pKa (6.88–13.5 vs. This compound’s 5.35), enabling hydrogen-bonded crystal formation with this compound .
- Toxicity : Co-exposure with this compound forms insoluble this compound-cyanurate crystals in renal tubules, causing nephrotoxicity. Individually, both exhibit low toxicity .
- Applications : Used in chlorine stabilizers (e.g., swimming pools) and herbicides .
Ammeline and Ammelide
- Structure : Hydrolysis products of this compound; ammeline (C₃H₅N₅O) and ammelide (C₃H₄N₄O₂) retain the triazine core but with hydroxyl/amine substitutions .
- Properties : Extremely low solubility (0.1 g/L) and higher log P values than this compound, suggesting greater lipid affinity .
- Interference : Ammeline’s structural similarity to this compound complicates detection in food matrices, though advanced sensors (e.g., molecularly imprinted polymers) can differentiate them .
Urea and Derivatives
Urea
- Structure : A carbonyl diamide (CH₄N₂O).
- Role : Precursor in this compound synthesis. Urea’s high solubility (1079 g/L) contrasts with this compound’s low solubility, limiting direct industrial overlap .
- Applications : Primarily in fertilizers and resins; lacks this compound’s flame-retardant properties .
Glycoluril
- Structure : A bicyclic urea derivative (C₄H₆N₄O₂).
- Synergy with this compound : Used with this compound in formaldehyde resins to enhance cross-linking efficiency and thermal stability. Glycoluril-melamine-formaldehyde resins exhibit superior mechanical properties compared to this compound-only resins .
Other Nitrogen-Rich Compounds
Adenine and Formoguanamine
- Diuretic Potency : In rats, adenine and formoguanamine show 72.5x and 145x higher diuretic activity than urea, respectively, compared to this compound’s 18.6x. All increase NaCl and water excretion but lack this compound’s resin-forming utility .
Comparative Data Table
| Property | This compound | Cyanuric Acid | Ammeline | Urea |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 126.12 | 129.08 | 127.11 | 60.06 |
| Water Solubility (g/L) | 3.6 | 2.0 | 0.1 | 1079 |
| pKa | 5.35 | 6.88–13.5 | 9.0 | 0.18 |
| Log P | -0.17 | 0.61 | -0.19 | -1.09 |
| Primary Use | MF Resins | Chlorine Stabilizers | Limited | Fertilizers |
| Toxicity (LD₅₀, oral rat) | 3161 mg/kg | 7700 mg/kg | Not reported | 8471 mg/kg |
Key Research Findings
- Synergistic Toxicity : this compound and cyanuric acid co-exposure forms nephrotoxic crystals, highlighting the need for strict regulatory separation in food/feed .
- Resin Performance : Glycoluril-melamine-formaldehyde resins outperform this compound-only resins in thermal stability and mechanical strength, critical for high-performance laminates .
- Detection Challenges : Ammeline’s structural similarity to this compound necessitates advanced analytical methods (e.g., AuNP-based LSPR) for accurate detection in milk .
Biological Activity
Melamine, a nitrogen-rich compound commonly used in the production of plastics and resins, has garnered attention due to its potential biological effects, particularly its neurotoxic and nephrotoxic properties. This article synthesizes recent research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for health.
This compound (C₃H₆N₆) is a triazine derivative characterized by three amino groups attached to a s-triazine ring. Its chemical structure is crucial for understanding its interactions within biological systems.
Table 1: Chemical Structure of this compound and Related Compounds
| Compound | Formula | Structure |
|---|---|---|
| This compound | C₃H₆N₆ | This compound Structure |
| Ammeline | C₃H₆N₄O | Ammeline Structure |
| Ammelide | C₃H₆N₄O₂ | Ammelide Structure |
| Cyanuric Acid | C₃H₃N₃O₃ | Cyanuric Acid Structure |
Neurotoxicity of this compound
Recent studies have highlighted this compound's neurotoxic effects, particularly its impact on the central nervous system (CNS). This compound exposure has been linked to cognitive impairments and alterations in synaptic plasticity.
-
Mechanisms of Neurotoxicity :
- This compound disrupts glutamatergic signaling by interacting with presynaptic glutamate receptors, which are essential for synaptic transmission and plasticity. This interaction leads to decreased expression of key NMDA receptor subunits (GluN2B and GluN1B) in the hippocampus, affecting learning and memory processes .
- In animal models, this compound exposure resulted in significant neuronal loss in the hippocampus, correlating with deficits in spatial cognition and memory .
- Case Studies :
Nephrotoxicity and Renal Effects
This compound is also recognized for its nephrotoxic properties, particularly when ingested in contaminated food products.
- Oxidative Stress :
- Biological Half-Life :
Implications for Health
The biological activity of this compound raises significant health concerns, particularly regarding its use as a food additive or contaminant. The neurotoxic and nephrotoxic effects observed in animal studies suggest potential risks for humans exposed to high levels of this compound.
Table 2: Summary of Biological Effects of this compound
Q & A
Q. How can researchers design studies to advocate for this compound’s continued use under regulatory scrutiny?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
